molecular formula C7H10N2O2S B112741 4-Amino-3-methylbenzenesulfonamide CAS No. 53297-70-4

4-Amino-3-methylbenzenesulfonamide

Cat. No. B112741
CAS RN: 53297-70-4
M. Wt: 186.23 g/mol
InChI Key: IGQGXIVCGKMRAM-UHFFFAOYSA-N
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Description

4-Amino-3-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H10N2O2S . It has a molecular weight of 186.23 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of 4-Amino-3-methylbenzenesulfonamide is Cc1cc (ccc1N)S (N) (=O)=O . The InChI is 1S/C7H10N2O2S/c1-5-4-6 (12 (9,10)11)2-3-7 (5)8/h2-4H,8H2,1H3, (H2,9,10,11) .


Physical And Chemical Properties Analysis

4-Amino-3-methylbenzenesulfonamide has a molecular weight of 186.23 g/mol . It has a computed XLogP3 value of -0.2, indicating its solubility in water and lipids . It has 2 hydrogen bond donor counts and 4 hydrogen bond acceptor counts . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 186.04629874 g/mol .

Scientific Research Applications

Sulfonamide Synthesis and Bioactivity

4-Amino-3-methylbenzenesulfonamide is a derivative of sulfonamide, a compound synthesized by introducing an amino group into sulfonic acid after replacing its hydroxyl group. Sulfonamides, like 4-Amino-3-methylbenzenesulfonamide, are known for their wide range of biological activities. These compounds are crucial in the development of various pharmacological agents. Sulfonamide conjugates have been extensively studied and reported for their diverse pharmacological activities. Lead compounds with sulfonamide functionality are also in clinical trials for treating various medical conditions. The typical method for synthesizing sulfonamides involves a reaction between primary or secondary amines and sulfonyl chloride in the presence of bases. Sulfonamide derivatives have been reported to possess significant protease inhibitory properties. They act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS) and are used in various biological active compounds as antimicrobial drugs, antithyroid agents, antitumor antibiotics, and carbonic anhydrase inhibitors​​.

Electrochemical Synthesis and Modification

4-Amino-3-methylbenzenesulfonamide, as a sulfonamide, can be involved in various electrochemical reactions. In a study, the effect of potential scan rate and pH on the cyclic voltammogram of benzenesulfinic acid (BSA) derivatives was explored. The study revealed pH-dependent shifts in anodic and cathodic peaks, indicating the pH sensitivity of the electrochemical processes involving these compounds. The introduction of BSA caused significant changes in the electrochemical behavior, demonstrating the formation of new organic compounds with different oxidation potentials. This indicates the potential of 4-Amino-3-methylbenzenesulfonamide derivatives in electrochemical applications and synthesis, offering a pathway for the creation of new compounds with varied properties and functionalities​​.

Safety And Hazards

The safety data sheet for 4-Amino-3-methylbenzenesulfonamide indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

4-amino-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,8H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQGXIVCGKMRAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201418
Record name 3-Methyl-4-aminobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-methylbenzenesulfonamide

CAS RN

53297-70-4
Record name 4-Amino-3-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53297-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-4-aminobenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053297704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-4-aminobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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For example, commercially available 2-aminotoluene-5-sulfonic acid was allowed to react with Villsmeyer reagent (N-(chloromethylene)-N-methylmethanaminium chloride), that is either commercially prepared or is generated in situ from a mixture of N,N-dimethylformamide and oxalyl chloride. The intermediate compound was then allowed to react with ammonium hydroxide in tetrahydrofuran to afford 4-amino-3-methylbenzenesulfonamide (Scheme IV).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
SY Lee, V Namasivayam, NM Boshta, A Perotti… - RSC Medicinal …, 2021 - pubs.rsc.org
… Potassium carbonate (0.42 g, 3.00 mmol) was added to a mixture of 1,4-dibromophthalazine (0.43 g, 1.50 mmol) and 4-amino-3-methylbenzenesulfonamide (0.28 g, 1.50 mmol) in 20 …
Number of citations: 5 pubs.rsc.org
SY Lee, V Namasivayam, NM Boshta, A Perotti, S Mirza… - researchgate.net
… of 1,4-dibromophthalazine (0.43 g, 1.50 mmol) and 4-amino-3methylbenzenesulfonamide (0.28 g, 1.50 mmol) in 20 mL DMF. The mixture was heated to 90 C overnight. Then, the …
Number of citations: 2 www.researchgate.net
KR Romines, GA Freeman, LT Schaller… - Journal of medicinal …, 2006 - ACS Publications
… N-[4-(Aminosulfonyl)-2-methylphenyl]-2-bromoacetamide(21b): A solution of 4-amino-3-methylbenzenesulfonamide (20b) 7 (5.0 g, 26.85 mmol) and pyridine (2.4 mL, 29.53 mmol) in …
Number of citations: 195 pubs.acs.org
XD Ma, QQ He, X Zhang, SQ Yang, LM Yang… - European journal of …, 2012 - Elsevier
… A solution of the crude product (0.10ámol) in acetone (50ámL) was added dropwise to the mixture of 4-amino-3-methylbenzenesulfonamide (18.62ág, 0.10ámol), acetone (100ámL), …
Number of citations: 7 www.sciencedirect.com
JH Chan, GA Freeman, JH Tidwell… - Journal of medicinal …, 2004 - ACS Publications
… 4-Amino-3-methylbenzenesulfonamide (11). Into a round-bottom flask equipped with a stir bar and N 2 on demand were placed 22 (127 g, 560 mmol), H 2 O (65 mL), and EtOH (1200 …
Number of citations: 99 pubs.acs.org
D García-Muñoz… - …, 2017 - Instituto Tecnológico Metropolitano …
Number of citations: 0
D García-Muñoz… - …, 2017 - Instituto Tecnológico Metropolitano …
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D García-Muñoz… - …, 2017 - Instituto Tecnológico Metropolitano …
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D García-Muñoz… - …, 2017 - Instituto Tecnológico Metropolitano …
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D García-Muñoz… - …, 2017 - Instituto Tecnológico Metropolitano …
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